molecular formula C8H18N2 B1456990 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine CAS No. 1384427-79-5

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine

Cat. No. B1456990
M. Wt: 142.24 g/mol
InChI Key: GUDNKWNWSKSETH-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C8H18N2 . It is a member of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular weight of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is 142.24 . The structure of pyrrolidine compounds is characterized by a five-membered ring with one nitrogen atom . The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Pharmacological Characterization

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine has been studied for its pharmacological properties, particularly as a κ-opioid receptor antagonist. It shows high affinity for human, rat, and mouse κ-opioid receptors, and demonstrates potential for treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Transformation Processes

This compound is also involved in the chemical transformation of cyclic amines to lactams, a process catalyzed by CeO2-supported gold nanoparticles. This reaction is efficient in converting pyrrolidine to 2-pyrrolidone, a key chemical feedstock (Dairo et al., 2016).

Synthesis of Key Intermediates

The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics, demonstrates the relevance of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine in pharmaceutical synthesis (Fleck et al., 2003).

Identification and Derivatization Studies

It has been identified in the study of cathinones, where its properties were examined using various spectroscopic methods. This demonstrates its role in forensic science and drug analysis (Nycz et al., 2016).

Catalytic Transformations

This compound is involved in catalytic transformations of furan amines into pyrrole and pyrrolidine homologs, indicating its use in industrial applications such as dye and agrochemical production (Bel'skii, 1962).

Catalysis in Olefin Epoxidation

It has been used in the development of ruthenium carbene catalysts for olefin epoxidation, illustrating its role in the creation of more efficient and sustainable chemical processes (Dakkach et al., 2014).

properties

IUPAC Name

4-methyl-1-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6(2)10-4-7(3)8(9)5-10/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDNKWNWSKSETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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